

# Distinguishing Weak Localization and Antilocalization in the Dirac Semimetal Cd3As2: A Comparative Guide

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For researchers, scientists, and drug development professionals utilizing advanced materials, understanding the nuanced quantum transport phenomena in novel materials like Cadmium Arsenide (Cd3As2) is paramount. This guide provides a comprehensive comparison of two such phenomena: weak localization (WL) and weak antilocalization (WAL), with a specific focus on their manifestation in the three-dimensional Dirac semimetal Cd3As2.

At low temperatures, the electrical conductivity of disordered electronic systems is influenced by quantum interference effects. These effects provide a correction to the classical Drude conductivity and are broadly categorized as weak localization (WL) and weak antilocalization (WAL). In the Dirac semimetal Cd3As2, the dominant observation is that of weak antilocalization, a direct consequence of the material's strong spin-orbit coupling. However, understanding the subtle differences and the possibility of a crossover to weak localization is crucial for a complete picture of its electronic properties.

The primary experimental technique to distinguish between WL and WAL is magnetotransport measurement, specifically the behavior of magnetoresistance or magnetoconductivity at low magnetic fields. In the case of WAL, a characteristic sharp increase in conductivity (a dip in resistivity) is observed as the magnetic field approaches zero.[1][2] Conversely, WL manifests as a decrease in conductivity (a peak in resistivity) under the same conditions.[3] This contrasting behavior provides a clear experimental signature to differentiate the two phenomena.



# Theoretical Framework: The Hikami-Larkin-Nagaoka Model

The quantum corrections to conductivity in two-dimensional systems under a perpendicular magnetic field can be effectively described by the Hikami-Larkin-Nagaoka (HLN) model.[4][5] The change in magnetoconductivity,  $\Delta\sigma(B) = \sigma(B) - \sigma(0)$ , is given by:

$$\Delta \sigma(B) = \alpha * (e^2/(\pi h)) * [\psi(1/2 + B\phi/B) - ln(B\phi/B)]$$

#### where:

- α is a prefactor that determines the nature of the localization. For weak antilocalization, α is negative, with a theoretical value of -0.5 for a single coherent channel.[6] For weak localization, α is positive.
- e is the elementary charge.
- h is the reduced Planck constant.
- ψ is the digamma function.
- Bφ is the phase coherence field, which is related to the phase coherence length (Lφ) by Bφ
   = ħ / (4eLφ²). Lφ represents the average distance an electron travels before its phase coherence is lost due to inelastic scattering.[4][7]

## Comparative Analysis: Weak Localization vs. Antilocalization in Cd3As2



Feature	Weak Localization (WL)	Weak Antilocalization (WAL) in Cd3As2
Physical Origin	Constructive interference of time-reversed electron paths.	Destructive interference of time-reversed electron paths due to strong spin-orbit coupling.[1]
Magnetoresistance (MR) at low B-field	Positive (resistance increases) [3]	Negative (resistance decreases), forming a sharp cusp around B=0.[1][2]
Magnetoconductivity (MC) at low B-field	Negative (conductivity decreases)[3]	Positive (conductivity increases)[3]
HLN Prefactor (α)	Positive (+1/2 for simple case) [1]	Negative (typically ~ -0.5 for single channel)[4][6]
Spin-Orbit Coupling (SOC)	Weak	Strong[1]
Prevalence in Cd3As2	Not typically observed, but can be induced (e.g., by magnetic doping or in specific bulk states).[8][9]	Dominant quantum correction, especially in thin films.[4][5]

Table 1. Comparison of Weak Localization and Weak Antilocalization in Cd3As2. This table summarizes the key distinguishing features between WL and WAL, with a focus on their manifestation in Cd3As2.

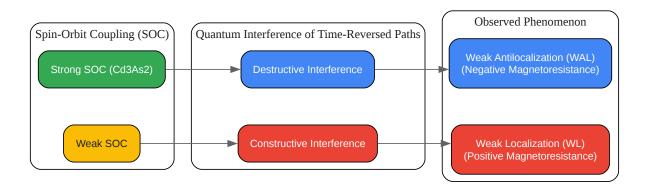
# Experimental Protocol: Magnetotransport Measurements and Data Analysis

- 1. Sample Preparation:
- Cd3As2 thin films are typically grown on suitable substrates (e.g., sapphire) via techniques like magnetron sputtering.[4] The thickness of the film can influence the observed quantum transport phenomena.[4]
- 2. Magnetotransport Measurements:



- The sample is cooled to low temperatures, typically in the range of 2-10 K, using a cryostat. [4]
- A four-probe measurement configuration is used to determine the sample's resistance (ρ).
- A magnetic field (B) is applied perpendicular to the plane of the thin film.
- The resistance is measured as a function of the magnetic field, sweeping from negative to positive values through zero.
- 3. Data Analysis:
- The magnetoresistance (MR) is calculated using the formula: MR =  $[\rho(B) \rho(0)] / \rho(0)$ .[4]
- The magnetoconductivity (σ) is calculated from the resistivity data.
- The change in magnetoconductivity,  $\Delta \sigma(B)$ , is then fitted to the HLN equation.
- The fitting parameters,  $\alpha$  and L $\phi$ , are extracted. The sign of  $\alpha$  determines whether the phenomenon is WL or WAL. The temperature dependence of L $\phi$  provides insights into the dephasing mechanisms. For 2D systems, L $\phi$  is expected to follow a power law dependence on temperature (L $\phi \propto T^{-05}$ ).[4]

### **Visualizing the Concepts**





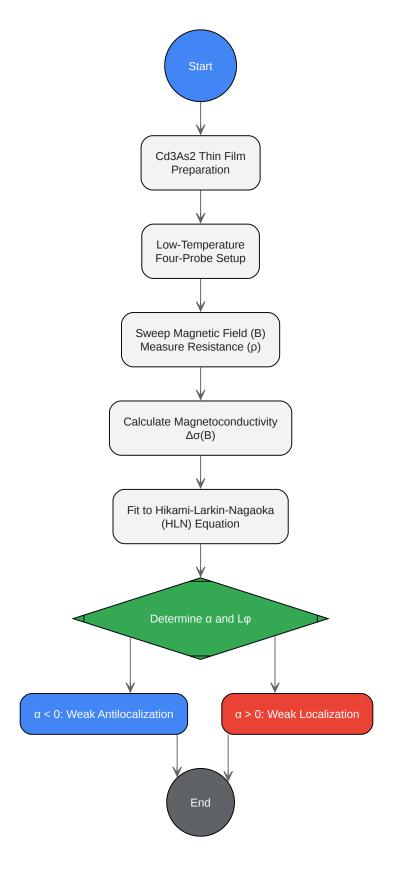




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Caption: Logical flow from spin-orbit coupling strength to the observed magnetotransport phenomenon.





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Caption: Workflow for experimentally distinguishing weak localization and antilocalization.



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